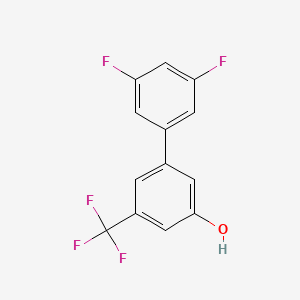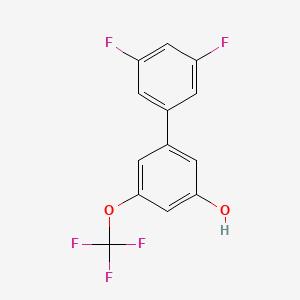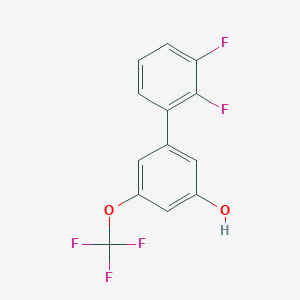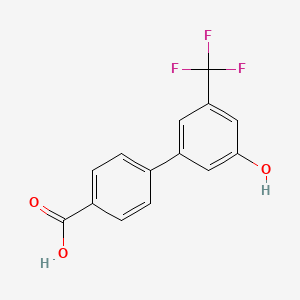
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% (5-DFP-3-TFP), is a fluorinated phenol compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a catalyst in organic synthesis and for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. It is believed that the compound acts as a catalyst in organic synthesis reactions by forming a complex with the reactants, which then facilitates the reaction. In bioconjugation reactions, it is believed that the compound reacts with the target biomolecule to form a covalent bond. In enzyme inhibition, it is believed that the compound binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it has been shown to have some inhibitory activity against the enzyme xanthine oxidase, and it has been shown to be non-toxic in cell culture experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and the reaction conditions are mild, making it suitable for a variety of applications. However, the compound is relatively unstable, and it can decompose at high temperatures or in the presence of strong acids or bases.
Orientations Futures
There are a number of potential future directions for 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95%. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research could be done to explore the compound’s potential applications in organic synthesis and bioconjugation. Additionally, more research could be done to explore the compound’s potential as an inhibitor of enzymes, and to explore its potential biochemical and physiological effects. Finally, further research could be done to explore the compound’s potential for use in medical applications.
Méthodes De Synthèse
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 2,6-difluorophenol and trifluoromethoxyphenol in the presence of a base catalyst. The reaction proceeds through an SN2 reaction mechanism, leading to the formation of 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the reaction mixture is heated to a temperature of 80-90°C for several hours.
Applications De Recherche Scientifique
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst for organic synthesis, for example in the synthesis of polymers and other organic compounds. Additionally, it has been used as a reagent in bioconjugation reactions, allowing for the modification of proteins and other biomolecules. It has also been studied for its potential to act as an inhibitor of enzymes, such as the enzyme xanthine oxidase.
Propriétés
IUPAC Name |
3-(2,6-difluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-10-2-1-3-11(15)12(10)7-4-8(19)6-9(5-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEUMJXXXXKAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686587 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-31-1 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














